

physicochemical properties of 2-Amino-4-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-methylpyrimidine-5-carbonitrile

Cat. No.: B093160

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2-Amino-4-methylpyrimidine-5-carbonitrile**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the core physicochemical characteristics of **2-Amino-4-methylpyrimidine-5-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry. The following sections present its key properties, detailed experimental methodologies for their determination, and a visual representation of the characterization workflow.

Physicochemical Data Summary

The quantitative physicochemical properties of **2-Amino-4-methylpyrimidine-5-carbonitrile** are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing formulation and delivery strategies.

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₄	[1] [2] [3]
Molecular Weight	134.14 g/mol	[2]
Melting Point	269-270 °C	[4]
Boiling Point	386.5 ± 34.0 °C (Predicted)	[4]
Density	1.27 ± 0.1 g/cm ³ (Predicted)	[4]
pKa	1.14 ± 0.10 (Predicted)	[4]
Appearance	Pale Brown Solid	[2]
Storage Conditions	2–8 °C under inert gas	[2] [4]
SMILES	Cc1ncc(C#N)c(N)n1	[1]
InChI	1S/C6H6N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,1H3,(H2,8,9,10)	[1]
InChI Key	YBPNIILOUYAGIF-UHFFFAOYSA-N	[1]

Experimental Protocols

The accurate determination of physicochemical properties is essential for drug discovery and development. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity and identity.

- Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
- Apparatus: Capillary melting point apparatus.

- Procedure:
 - A small, dry sample of **2-Amino-4-methylpyrimidine-5-carbonitrile** is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady rate of 1-2 °C per minute.
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing a drug's absorption and bioavailability.

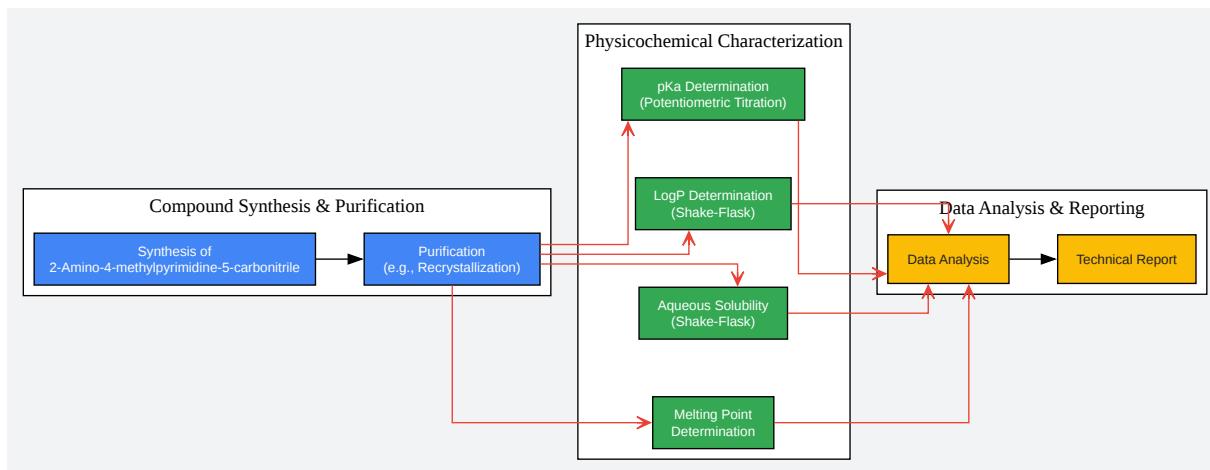
- Principle: The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. It involves measuring the concentration of a saturated solution of the compound in a specific solvent.
- Procedure:
 - An excess amount of **2-Amino-4-methylpyrimidine-5-carbonitrile** is added to a vial containing a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
 - The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, the suspension is filtered to remove undissolved solid.
 - The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as the partition coefficient (LogP), is crucial for predicting a compound's permeability across biological membranes.

- Principle: The shake-flask method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and water or a buffered aqueous solution.[5]
- Procedure:
 - A known amount of **2-Amino-4-methylpyrimidine-5-carbonitrile** is dissolved in a pre-saturated mixture of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4).
 - The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for complete phase separation. Centrifugation can be used to ensure clear separation of the two layers.[5]
 - Aliquots are carefully taken from both the n-octanol and aqueous phases.
 - The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration


The acid dissociation constant (pKa) helps in understanding the ionization state of a compound at different pH values, which affects its solubility and absorption.[5]

- Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter.[5] The pKa can be determined from the resulting titration curve.
- Procedure:
 - Calibrate the pH meter using standard buffer solutions.[5]

- Dissolve a precise amount of **2-Amino-4-methylpyrimidine-5-carbonitrile** in a suitable solvent, often a co-solvent system like water-methanol, to ensure solubility.
- Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., HCl or NaOH).
- Record the pH after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like **2-Amino-4-methylpyrimidine-5-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-amino-2-methyl-pyrimidine-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-AMINO-2-METHYL PYRIMIDINE-5-CARBONITRILE | CAS 698-29-3 [matrix-fine-chemicals.com]
- 4. 17321-97-0 CAS MSDS (2-Amino-4-methylpyrimidine-5-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Amino-4-methylpyrimidine-5-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093160#physicochemical-properties-of-2-amino-4-methylpyrimidine-5-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com